2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride
Overview
Description
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride is a chemical compound with the molecular formula C9H15ClO2 . It is also known as trimethylsulfoxonium iodide and is classified as an organic chloride . This chemical is commonly used as a reagent in organic synthesis, specifically in the preparation of various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H15ClO2 . The InChI code for the compound is 1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic . Its molecular weight is 174.2 .Scientific Research Applications
Pyrolytic Generation Studies
Research has demonstrated the application of 2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride in pyrolytic studies. Oxidation of 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione with m-chloroperbenzoic acid in methylene chloride yields 2,2-dimethyl-5-methylene-1,3-dioxan-4,6-dione, leading to the formation of methyleneketene and other compounds upon pyrolysis (Brown, Eastwood, & McMullen, 1976); (Brown, Eastwood, & McMullen, 1977).
Rearrangement Studies
The rearrangement of acyloxycarbene to a 1,2-dione using 2,2,5-trimethyl-1,3-dioxane derivatives has been studied, revealing insights into the fate of carbonyl-18O in this process (Brown, Browne, & Eastwood, 1983).
Catalysis in Acetalization Reactions
This compound has applications in catalysis, specifically in the acetalization of carbonyl compounds. Novel catalytic systems have been developed using related compounds for efficient and green acetalization processes (Liu et al., 2008); (Duan, Gu, & Deng, 2006).
Comparative Conformational Analysis
The compound has been used in comparative conformational analysis of dioxanes, providing insights into the structural behavior of these molecules (Bochkor & Kuznetsov, 2016).
Stereochemistry of Heterocycles
Research on the stereochemical peculiarities of substituted 1,3-dioxanes, which include 2,2,5-trimethyl derivatives, offers valuable information on the flexibility and conformational preferences of these cyclic systems (Bogatskii et al., 1971).
Polymer Synthesis
The compound has found application in the synthesis of polymers, particularly in the preparation of monomers for anionic ring-opening polymerization reactions (Kühling et al., 1991).
Organic Synthesis
This compound is involved in various organic synthesis processes, such as the preparation of 1-(trimethylsilyl)allyl chloride and its reactions (Shimizu, Shibata, & Tsuno, 1984).
Catalytic Reduction Studies
The compound is utilized in the study of the catalytic reduction of substituted 5-acyl-1,3-dioxanes, highlighting its role in the synthesis of heterocyclic alcohols (Musin et al., 2022).
Properties
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJVGKGWSDRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664781 | |
Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331810-11-8 | |
Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isopropylidene-2,2-bis(methoxy)propionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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